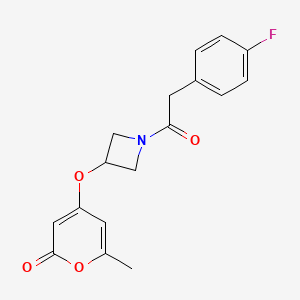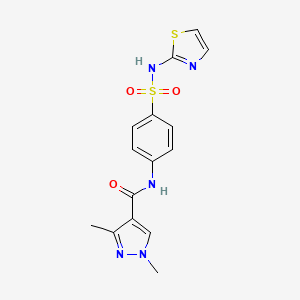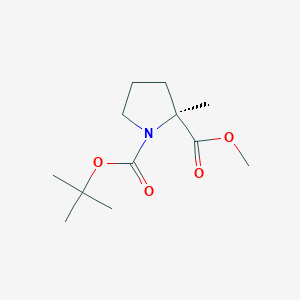![molecular formula C14H9ClF3N5 B2640119 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine CAS No. 2085690-80-6](/img/structure/B2640119.png)
2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H9ClF3N5 and its molecular weight is 339.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions starting from simpler aromatic precursors
Industrial Production Methods: Industrially, the synthesis can be scaled up by employing efficient catalytic processes and optimized reaction conditions. Various catalysts, solvents, and reagents are selected to enhance the yield and purity of the product. High-pressure reactors and continuous flow systems might be used for large-scale production to maintain consistency and safety.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions where the chlorophenyl and pyridine rings might be targeted for electrophilic attack.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions Used:
Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: Lithium aluminium hydride (LiAlH4), Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution Reagents: Organometallic reagents such as Grignard reagents
Major Products Formed from These Reactions:
Oxidized derivatives with additional oxygen functionalities.
Reduced amine derivatives from the tetrazole moiety.
Substituted derivatives where the chlorine or trifluoromethyl groups have been replaced with other functional groups.
科学的研究の応用
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules, particularly proteins and enzymes.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique molecular structure and reactivity.
Industry: Used in the development of advanced materials and as a building block for agrochemicals and other specialty chemicals.
Mechanism of Action: The compound's effects arise from its ability to interact with specific molecular targets. In biological systems, the tetrazole moiety can mimic natural ligands, allowing the compound to bind to enzyme active sites or receptor proteins, thereby modulating their activity. The trifluoromethyl group enhances its metabolic stability and lipophilicity, facilitating its interaction with lipid membranes and biological targets.
Comparison with Similar Compounds: Similar compounds with tetrazole, pyridine, and trifluoromethyl groups include:
2-(2-Chlorophenyl)-3-(trifluoromethyl)pyridine: Lacks the tetrazole moiety but has similar aromatic structures.
5-(4-Chlorophenyl)-1H-tetrazole: Shares the chlorophenyl and tetrazole components but lacks the pyridine ring.
3-(Trifluoromethyl)pyridine: Contains the trifluoromethyl and pyridine components but lacks the tetrazole and chlorophenyl groups.
These comparisons highlight the unique structural combination in 2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine, which contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
2-[(S)-(4-chlorophenyl)-(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N5/c15-9-5-3-8(4-6-9)11(13-20-22-23-21-13)12-10(14(16,17)18)2-1-7-19-12/h1-7,11H,(H,20,21,22,23)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORKRVPTRVDVHO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(C2=CC=C(C=C2)Cl)C3=NNN=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](C2=CC=C(C=C2)Cl)C3=NNN=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2640037.png)









![Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate](/img/structure/B2640052.png)
![(Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2640053.png)

